N,N'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple functional groups, including hydroxyl, sulfonyl, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by further reactions to introduce the hydroxyl and imino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the imino group may produce primary or secondary amines .
Scientific Research Applications
N~1~-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-methoxybenzyl)-n-p-tolyacetamide
- 4-hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide
Uniqueness
N~1~-(2-{[(2-HYDROXY-3-{[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)METHYLENE]AMINO}PROPYL)IMINO]METHYL}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .
Properties
Molecular Formula |
C31H32N4O5S2 |
---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylideneamino]propyl]iminomethyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C31H32N4O5S2/c1-23-11-15-28(16-12-23)41(37,38)34-30-9-5-3-7-25(30)19-32-21-27(36)22-33-20-26-8-4-6-10-31(26)35-42(39,40)29-17-13-24(2)14-18-29/h3-20,27,34-36H,21-22H2,1-2H3 |
InChI Key |
DPJMCEGTZOMLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NCC(CN=CC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.